molecular formula C7H2Br2ClNS B13460553 2,7-Dibromo-4-chloro-1,3-benzothiazole

2,7-Dibromo-4-chloro-1,3-benzothiazole

Cat. No.: B13460553
M. Wt: 327.42 g/mol
InChI Key: GOIVDUSZYGFUBZ-UHFFFAOYSA-N
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Description

2,7-Dibromo-4-chloro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological and pharmacological properties, making them of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-4-chloro-1,3-benzothiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method is the bromination of 2,1,3-benzothiadiazole using bromine in the presence of a suitable solvent . The reaction conditions often include the use of hydrobromic acid (HBr) to facilitate the bromination process . Chlorination can be achieved using thionyl chloride (SOCl2) in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles with different functional groups.

    Coupling Reactions: Products include complex organic molecules used in materials science and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-4-chloro-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Comparison

2,7-Dibromo-4-chloro-1,3-benzothiazole is unique due to the specific positioning of bromine and chlorine atoms on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic electronics and pharmaceuticals.

Properties

Molecular Formula

C7H2Br2ClNS

Molecular Weight

327.42 g/mol

IUPAC Name

2,7-dibromo-4-chloro-1,3-benzothiazole

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(10)5-6(3)12-7(9)11-5/h1-2H

InChI Key

GOIVDUSZYGFUBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)Br)Br

Origin of Product

United States

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